![molecular formula C15H12N2OS B2442536 1-甲基-3-[(E)-2-噻吩-2-基乙烯基]喹喔啉-2-酮 CAS No. 797782-04-8](/img/structure/B2442536.png)

1-甲基-3-[(E)-2-噻吩-2-基乙烯基]喹喔啉-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinoxalin-2(1H)-ones has been achieved through various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization . A gradual shift from metal-catalyzed to metal-free methodologies has been observed in recent years .

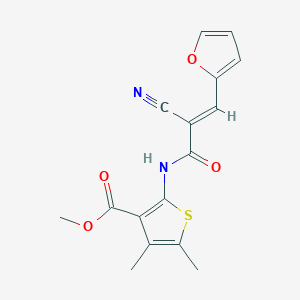

Molecular Structure Analysis

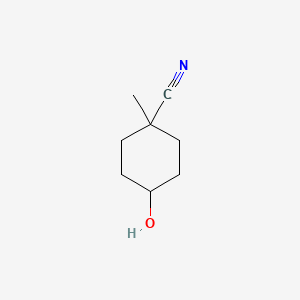

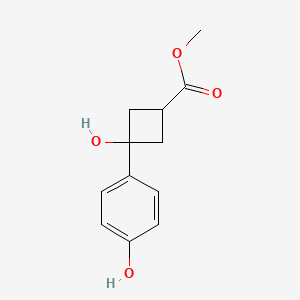

The molecular formula of 1-methyl-3-[(E)-2-thiophen-2-ylethenyl]quinoxalin-2-one is C15H12N2OS. Its molecular weight is 268.33.

Chemical Reactions Analysis

The direct C–H multifunctionalization of quinoxalin-2(1H)-ones via multicomponent reactions has attracted considerable interest due to their diverse biological activities and chemical profile . This includes reaction methods for the simultaneous introduction of C–C bonds and C–R F /C/O/N/Cl/S/D bonds into quinoxalin-2(1H)-ones and their reaction mechanisms .

科学研究应用

Anti-Fibrosis Activity

The compound, being a derivative of thiophene, could potentially have anti-fibrosis activity . Thiophene and its substituted derivatives are known to possess a wide range of therapeutic properties, including anti-fibrotic activities .

Antimicrobial Activity

The compound could potentially have antimicrobial activity. A novel bacteriophage named FAb1656-2 and its endolysin showed significant antibacterial activity against multidrug-resistant Acinetobacter baumannii .

Anti-Inflammatory Activity

Thiophene nucleus-containing compounds, such as the one , show various activities like anti-inflammatory agents .

Anticancer Activity

Thiophene derivatives are known to exhibit diverse types of biological and pharmaceutical activities, including anticancer properties .

Material Science Applications

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

未来方向

The future development of reactions of quinoxalin-2(1H)-ones includes the construction of C-B/Si/P/R F /X/Se bonds by heterogeneous catalytic reactions, the enrichment of heterogeneous catalysts such as metal oxides, graphene-based composites, doped metal nanoparticles, and molecular sieve-based porous materials, asymmetric synthesis, and other areas .

属性

IUPAC Name |

1-methyl-3-[(E)-2-thiophen-2-ylethenyl]quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c1-17-14-7-3-2-6-12(14)16-13(15(17)18)9-8-11-5-4-10-19-11/h2-10H,1H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWULAKOQBOVIMY-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C(C1=O)C=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2N=C(C1=O)/C=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-3-[(E)-2-thiophen-2-ylethenyl]quinoxalin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2442458.png)

![5-[(E)-2-[6-[2-Methoxyethyl(methyl)amino]pyridin-3-yl]ethenyl]pyrazine-2-carbonitrile](/img/structure/B2442460.png)

![1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]ethan-1-ol](/img/structure/B2442469.png)

![1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one](/img/structure/B2442473.png)